(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone
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Overview
Description
(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is an organic compound that features a tert-butylphenyl group and a methylimidazolyl group connected via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methylene group.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Methylene derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it useful in the development of enzyme inhibitors and other bioactive molecules .
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be used in the design of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives .
Mechanism of Action
The mechanism of action of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the imidazole ring.
(4-tert-Butyl)-1H-imidazole: Contains the imidazole ring but lacks the methanone linkage.
(4-tert-Butylphenyl)acetic acid: Similar in structure but contains an acetic acid group instead of the methanone linkage.
Uniqueness
(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is unique due to the presence of both the tert-butylphenyl and methylimidazolyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)12-7-5-11(6-8-12)14(18)13-9-16-10-17(13)4/h5-10H,1-4H3 |
InChI Key |
PUDCUVRZGCCOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CN2C |
Origin of Product |
United States |
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